1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-nitrobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like hydrogen gas in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanol: A similar compound with a hydroxyl group instead of a ketone group.
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propane: A similar compound with a longer alkyl chain.
Uniqueness
1-(5-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
Properties
CAS No. |
164653-61-6 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-6-11-10(8-13)4-3-5-12(11)15-2/h3-5H,6-8H2,1-2H3 |
InChI Key |
FEOGEUNEPVUQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2OC |
Origin of Product |
United States |
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